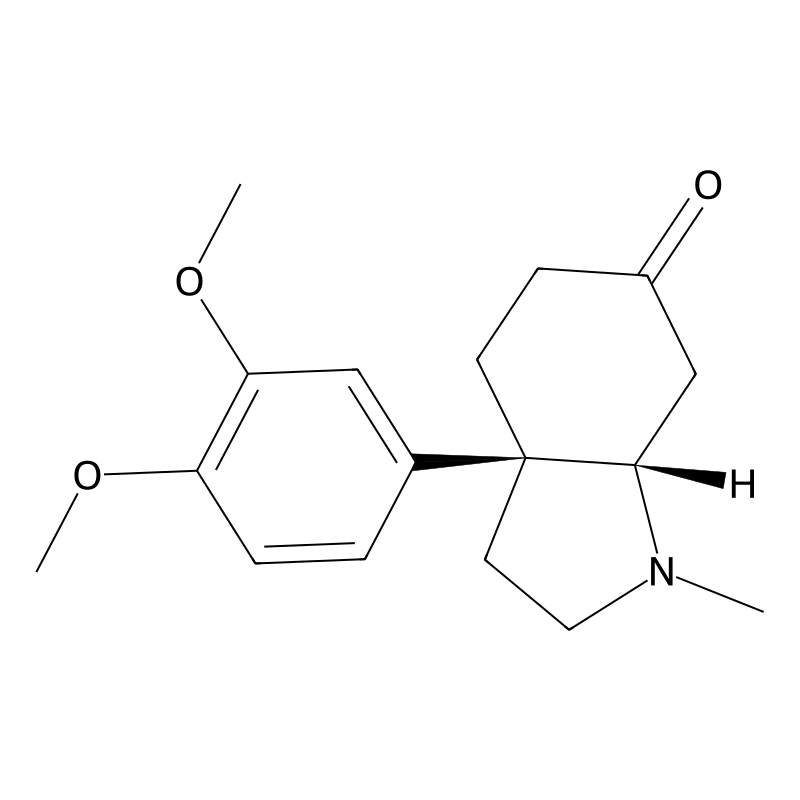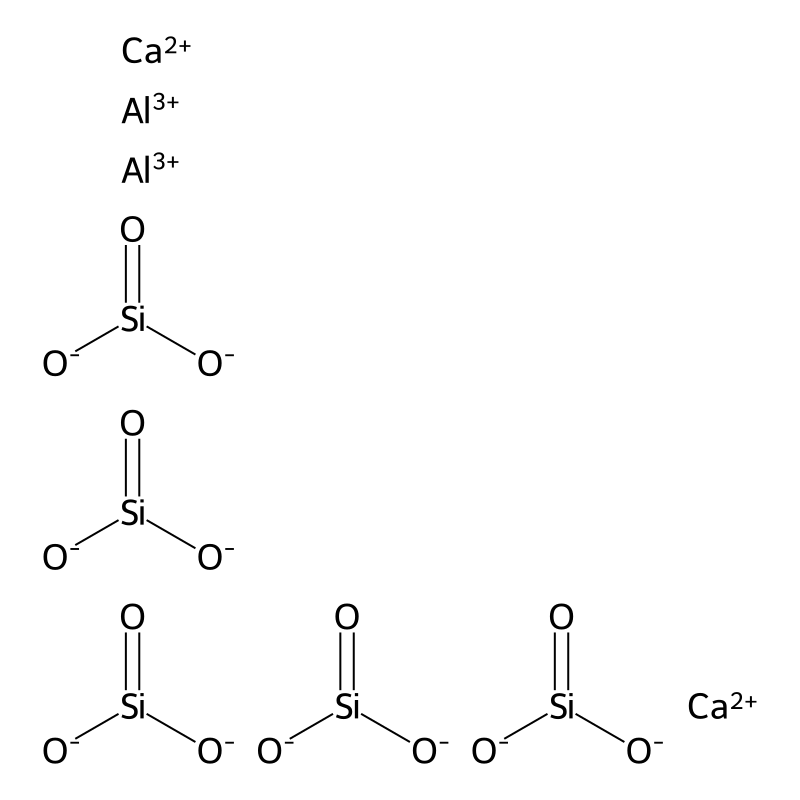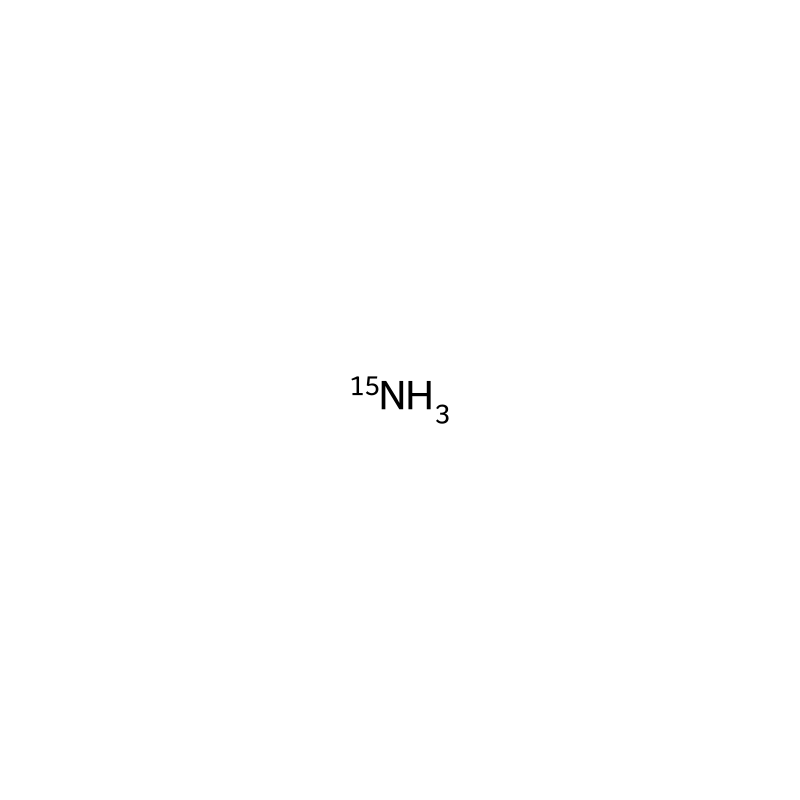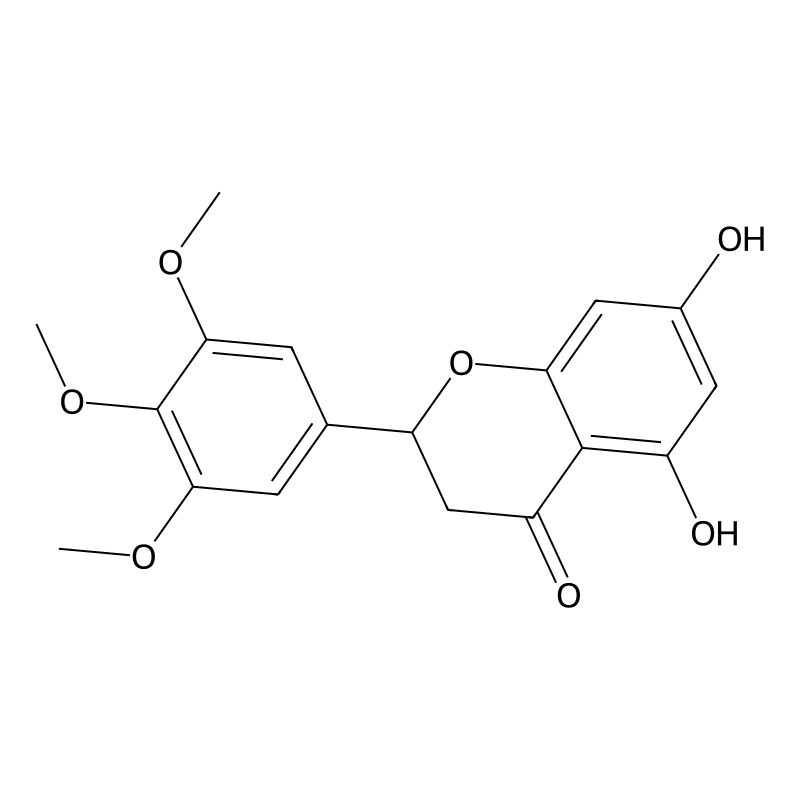Myristic acid
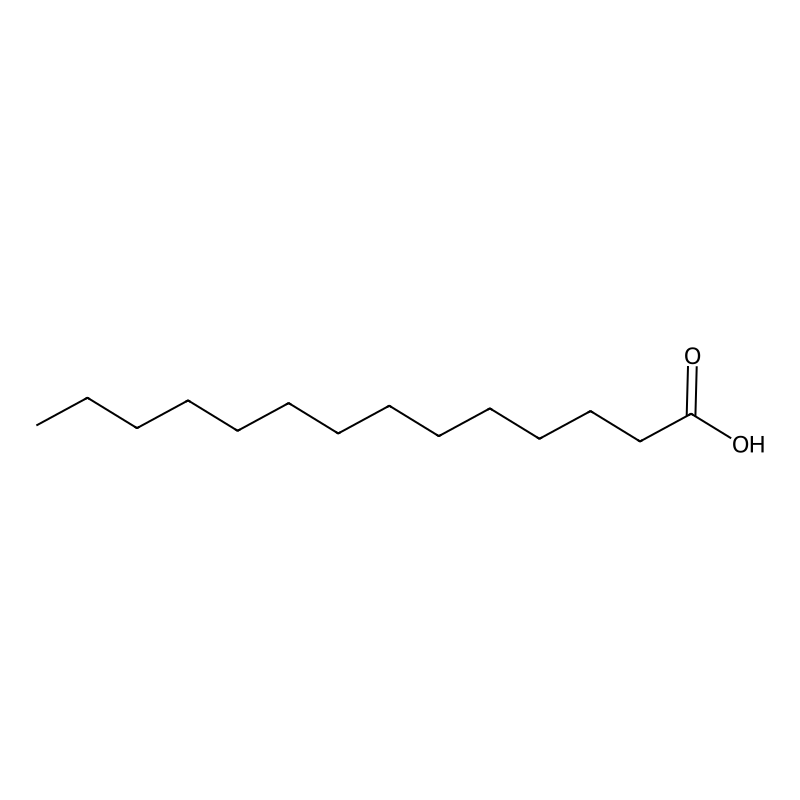
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Solubility
Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform
Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene
In water, 22 mg/L at 30 °C
0.00107 mg/mL
practically insoluble in water; soluble in alcohol, chloroform, ethe
Synonyms
Canonical SMILES
Myristic acid, also known as tetradecanoic acid, is a saturated fatty acid with the molecular formula . It consists of a straight-chain structure with a 14-carbon backbone and is classified as a long-chain fatty acid. This compound is naturally found in various sources, including palm oil, coconut oil, butterfat, and nutmeg butter, where it can constitute up to 75% of the triglycerides present . Myristic acid plays a significant role in human metabolism and has been identified as a human metabolite, as well as an inhibitor of carboxylesterase enzymes .
In biological systems, myristic acid plays a crucial role through protein myristoylation. This process attaches myristic acid to the N-terminal glycine of specific proteins, influencing their:
- Cellular Localization: Myristoylation can target proteins to cell membranes, allowing them to interact with other membrane-bound proteins [2].
- Protein-Protein Interactions: The fatty acid moiety of myristic acid can facilitate interactions between proteins, regulating various cellular processes [2].
Myristic acid's role in protein function is an active area of research, with ongoing investigations into its involvement in signal transduction, membrane trafficking, and other cellular activities [2].
- Toxicity: Myristic acid is generally considered safe for topical use in cosmetics [4]. However, high oral intake of myristic acid may elevate blood cholesterol levels, potentially increasing the risk of heart disease [5].
- Flammability: Myristic acid is combustible and can burn if exposed to high heat or open flames [1].
Data Source:
- Myristic acid - Wikipedia:
- Myristic acid = 98.0 GC 544-63-8 - Sigma-Aldrich:
- Thermal Cracking of Fatty Acids_ Acids (This is a general reference, not specific to myristic acid)
- Myristic Acid in Skin Care: What It Is | Paula's Choice:
- [Saturated Fatty Acids and Risk of Coronary Heart Disease: Meta-Analysis of Prospective Cohort Studies](
Biomarker for Sepsis and Systemic Inflammatory Response Syndrome (SIRS):
Research suggests that myristic acid levels in the blood can serve as a biomarker for diagnosing sepsis and SIRS. Studies have shown a significant decrease in myristic acid levels in patients with these conditions compared to healthy individuals. Additionally, these levels correlate with the severity of the illness and response to treatment. This finding holds promise for improving the early diagnosis and monitoring of these critical conditions. Source: Myristic Acid Serum Levels and Their Significance for Diagnosis of Systemic Inflammatory Response, Sepsis, and Bacteraemia - PMC - NCBI: )
Potential Neuroprotective Effects:
Studies have explored the potential neuroprotective properties of myristic acid. Research suggests it may promote the proliferation and differentiation of neural stem cells in vitro, potentially aiding in brain repair and regeneration. Additionally, studies on aged mice have shown that myristic acid administration may improve cognitive function and alleviate hippocampal aging, possibly through its interaction with GABAergic signaling in the brain. Source: Myristic acid alleviates hippocampal aging correlated with GABAergic signaling - PMC: )
Anxiolytic-like Effects:
Animal studies have investigated the potential anxiolytic (anxiety-reducing) effects of myristic acid. Research using the elevated plus maze test in rats indicates that myristic acid might exhibit anxiolytic-like properties similar to some established medications. However, further research is needed to understand the underlying mechanisms and translate these findings into potential therapeutic applications. Source: Myristic Acid Produces Anxiolytic-Like Effects in Wistar Rats in the Elevated Plus Maze: )
- Esterification: Myristic acid can react with alcohols to form esters. For example, it reacts with isopropanol to produce isopropyl myristate .
- Reduction: The reduction of myristic acid yields myristyl aldehyde and myristyl alcohol .
- Oxidation: Like other fatty acids, myristic acid can be oxidized by strong oxidizing agents, leading to various products depending on the conditions .
Myristic acid has notable biological activities. It acts as a lipid anchor in biomembranes, facilitating the localization of certain proteins within cell membranes. Additionally, it has been shown to influence cholesterol levels; specifically, its consumption can raise low-density lipoprotein cholesterol levels in humans . Myristic acid also plays a role in metabolic pathways, including beta-oxidation and chain elongation processes that convert it into palmitic and stearic acids .
Myristic acid can be synthesized through several methods:
- Extraction from Natural Sources: It can be isolated from natural fats such as nutmeg butter and coconut oil.
- Chemical Synthesis:
- The methyl ester of mixed fatty acids derived from coconut or palm kernel oil can be subjected to vacuum fractionation to obtain myristic acid .
- Laboratory synthesis can involve the saponification of glycerol tris(tetradecanoate) using sodium hydroxide followed by acidification with hydrochloric acid .
- Biocatalytic Methods: Esterification reactions using enzymes like lipases in supercritical carbon dioxide have also been explored for synthesizing myristic acid esters .
Myristic acid has diverse applications across various fields:
- Food Industry: It is used in food products for flavoring and as a preservative.
- Cosmetics: Myristic acid is utilized in cosmetic formulations due to its emollient properties; for instance, isopropyl myristate is commonly added for improved skin absorption .
- Pharmaceuticals: It serves as a lipid anchor for certain drugs and enzymes, enhancing their efficacy by aiding membrane localization .
- Industrial Uses: Myristic acid is involved in the production of surfactants and emulsifiers.
Research indicates that myristic acid interacts with various biological systems. For instance, it enhances the activity of certain desaturase enzymes involved in fatty acid metabolism . Additionally, studies have shown that myristoylation (the addition of myristic acid to proteins) can impact protein function and localization within cells .
Myristic acid shares similarities with other saturated fatty acids. Below are some comparable compounds:
| Compound Name | Molecular Formula | Carbon Chain Length | Source |
|---|---|---|---|
| Lauric Acid | C12H24O2 | 12 | Coconut oil |
| Palmitic Acid | C16H32O2 | 16 | Palm oil |
| Stearic Acid | C18H36O2 | 18 | Animal fats |
| Capric Acid | C10H20O2 | 10 | Coconut oil |
Uniqueness of Myristic Acid
Myristic acid's unique features include its specific carbon chain length (14 carbons), its significant presence in both plant and animal fats, and its role as a lipid anchor in cellular membranes. Unlike lauric and capric acids which are shorter-chain fatty acids primarily found in coconut oil, or palmitic and stearic acids which are longer-chain fatty acids, myristic acid occupies a distinct position that influences both its physical properties and biological functions.
Physical Description
Other Solid; Liquid; Pellets or Large Crystals; Liquid, Other Solid; Dry Powder
White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO]
Solid
hard, white, or faintly yellowish, somewhat glossy, crystalline solid
Color/Form
Crystals from methanol
Leaflets from ethyl ethe
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
326.2 °C
Flash Point
Heavy Atom Count
Density
0.8622 at 54 °C/4 °C
LogP
6.11
log Kow = 6.11
Odor
Odor Threshold
Odor threshold (detection) from HSDB
Aroma threshold values: Detection: 10 ppm
Decomposition
Melting Point
53.9 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2102 of 2671 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 569 of 2671 companies with hazard statement code(s):;
H315 (32.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (12.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (60.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (12.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (13.36%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
EXPTL THER: MYRISTIC ACID WAS AMONG 11 FATTY ACIDS TESTED AGAINST EHRLICH ASCITES CARCINOMA. EACH AGENT WAS ADMIN TO MICE BY INTRAPERITONEAL INJECTION AT THE DOSE OF 400 MG/KG/DAY 5 TIMES & THE EFFECT WAS EVALUATED WITH TOTAL PACKED CELL VOLUME RATIO ON THE 7TH DAY AFTER THE TUMOR IMPLANTATION. MYRISTIC ACID WAS HIGHLY EFFECTIVE AGAINST THE TUMOR.
/EXP THER/ Liposomes consisting of dicetyl-phosphate, cholesterol, lecithin and stearic or myristic or oleic acid, exert a protective effect for mice against experimental infection by Salmonella typhimurium, and delay both the onset and mortality B16 melanoma in these animals. Liposomes labelled with 3H-myristic acid were used as probes in the spleen and liver. ... the treatment schedule rather than route of administration of liposomes, is important. The results show that in order to induce protection, preventive treatment must start at least three days before. Longer treatments do not increase the degree of protection, and treatments started at the same time as, or following experimental infection or tumor transplantation, have no effect.
/EXPTL THER/ ... The purpose of this study was to examine the effect of moderate intakes of myristic acid (MA) associated with recommended intake of alpha-linolenic acid (ALA) on lecithin-cholesterol acyltransferase (LCAT) activity in humans. Two experimental diets were tested for 3 months each. Diet 1-MA 1.2% of total energy (TE) and ALA 0.9% TE, diet 2-MA 1.8% and ALA 0.9% TE; a control diet (MA 1.2% and ALA 0.4% TE) was given 3 months before diet 1 and diet 2. The endogenous activity of LCAT was determined at completion of each diet. Compared with the control diet (13.2 +/- 3.1 umol CE/(L x h)), LCAT activity increased significantly (P < 0.001) with diet 1 (24.2 +/- 3.6 umol CE/(L x h)) and diet 2 (33.3 +/- 7.4 micromol CE/(L x h)); the increase observed with diet 2 was significantly (P < 0.001) greater than that due to diet 1. These results suggest that ALA (from rapeseed oil, mainly in sn-2 position) and MA (from dairy fat, mainly in sn-2 position) favor LCAT activity, by respective increases of 83 and 38%. When they are supplied together, a complementary effect was observed (average increase of 152%). Moreover, these observations were associated with a decrease of the ratio of total to HDL-cholesterol. In conclusion, /the/results suggest that moderate supply of MA (1.8% TE) associated with the recommended intake of ALA (0.9% TE) contributes to improve LCAT activity.
For more Therapeutic Uses (Complete) data for MYRISTIC ACID (6 total), please visit the HSDB record page.
Pharmacology
Mechanism of Action
Vapor Pressure
0.0000014 [mmHg]
1.40X10-6 mm Hg at 25 °C
Pictograms



Corrosive;Irritant;Environmental Hazard
Other CAS
32112-52-0
Absorption Distribution and Excretion
Fatty acids originating from adipose tissue stores are either bound to serum albumin or remain unesterified in the blood.
Oleic, Palmitic, Myristic, and Stearic Acids are primarily transported via the lymphatic system, and Lauric Acid is transported by the lymphatic and (as a free fatty acid) portal systems.
Metabolism Metabolites
IN ADDITION TO METABOLISM BY BETA-OXIDATION, MYRISTIC ACID HAS BEEN SHOWN TO UNDERGO CHAIN ELONGATION TO PALMITIC & STEARIC ACIDS, DESATURATION TO MYRISTOLEIC ACID & INCORPORATION INTO HEPATIC NEUTRAL LIPIDS (& TO A LESSER EXTENT, PHOSPHOLIPIDS).
THE CONVERSION OF SATURATED FATTY ACIDS TO MONOUNSATURATED FATTY ACIDS BY THE 9000 X G SUPERNATANT RAT LIVER HOMOGENATE WAS LESS FOR MYRISTIC ACID THAN FOR PALMITIC ACID. THESE FATTY ACIDS PRODUCED ONLY DELTA9-MONOENOIC ACIDS OF THE SAME CHAIN LENGTH.
MYRISTATE INCORPORATED FROM (14)C-LABELED ACETATE WAS PREFERENTIALLY ESTERIFIED INTO TRIGLYCERIDE, WHEREAS THE LABELED STEARATE WAS CONVERTED INTO PHOSPHOLIPIDS IN THE ISOLATED RAT ADIPOSE CELLS.
For more Metabolism/Metabolites (Complete) data for MYRISTIC ACID (6 total), please visit the HSDB record page.
Tetradecanoic acid has known human metabolites that include 13-Hydroxytetradecanoic acid.
Wikipedia
Cetyl_alcohol
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Cleansing; Emulsifying
Methods of Manufacturing
Fractional distillation of coconut acid and other vegetable oils.
Lauric acid, broad cut (fractionation; coproduced with lauric acid, narrow cut).
From fatty acid mixture of palm seed oil.
General Manufacturing Information
Plastics Product Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Paper Manufacturing
Miscellaneous Manufacturing
Tetradecanoic acid: ACTIVE
Potassium salts of fatty acids are used as insecticides, acaricides, herbicides and algaecides. They are used to control a variety of insects and mosses, algae, lichens, liverworts and other weeds, in or on many food and feed crops, ornamental flower beds, house plants, trees, shrubs, walks and driveways, and on dogs, puppies and cats. /Fatty acid salts/
Commercial products contain 91 to 93% C14 or 96 to 99% C14.
Analytic Laboratory Methods
PROCEDURE IS DESCRIBED FOR THE RAPID PREPN OF PHENACYL AND NAPHTHACYL DERIVATIVES OF FATTY ACIDS (WHICH INCLUDED TETRADECANOIC ACID). ANALYSIS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ANALYSES OF PHENACYL & NAPHTHACYL DERIVATIVES OF FATTY ACIDS FROM SEVERAL SEED OILS COMPARED WELL WITH VALUES OBTAINED BY GAS-LIQUID CHROMATOGRAPHY.
CONSTITUENTS OF NUTMEG WERE DETERMINED BY TANDEM MASS SPECTROMETRY.
Analyte: myristic acid; matrix: chemical purity; procedure: gas chromatography with flame ionization detection and comparison to standards
For more Analytic Laboratory Methods (Complete) data for MYRISTIC ACID (10 total), please visit the HSDB record page.
Clinical Laboratory Methods
Analyte: myristic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: myristic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)
Analyte: myristic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng
For more Clinical Laboratory Methods (Complete) data for MYRISTIC ACID (16 total), please visit the HSDB record page.
Interactions
... Reports the results of a 6 week feeding study in rats exposed to a diet that contained 50% fat as caprilic and myristic acids. This resulted in hyperlipidemia but no other effects were reported. ... Describes the results of a 90 day feeding study in rabbits that received 25 mg/kg/day of hydrogenated coconut oil (containing glycerides of lauric, capric, myristic, palmitic, and oleic acids). Rabbits exhibited hypercholesteremia, increased plasma triglycerides and fatty acids, accumulation of cholesterol in the liver and aorta, and alteration of hepatic enzyme activity.
The effect of dietary myristic acid, fed as trimyristin either mixed or interesterified with groundnut oil, on serum cholesterol levels was examined in rats. Incorporation of trimyristin in the oil resulted in marked incr in serum cholesterol levels, compared with rats fed groundnut oil only, although a direct relation between serum cholesterol & the myristic acid content of the dietary fat was not apparent. /Ttrimyristin/
... Associations between serum fatty acid composition as well as fatty acid intakes and prostate cancer risk were examined ... The cohort included 29,133 male smokers aged 50-69 years. During 5-8 years of follow-up, 246 prostate cancer cases were diagnosed. One control was selected and matched by age (1 month) for each case from the cohort subjects alive and free of prostate cancer at the time the case was diagnosed. This study included 198 case-control pairs with baseline serum sample available for both. Fatty acids of serum cholesterol esters were measured as a percentage of total fatty acids, using capillary gas chromatography. Intakes of fatty acids were assessed from a validated self-administered dietary questionnaire ... Twofold risk was found in the highest quartile of serum myristic acid compared with the lowest quartile (odds ratio, 1.93; 95% confidence interval, 1.02-3.64) ...
Dates
Merck Index, 11th Edition, 6246
Bond, Andrew D. (2003). "On the crystal structures and melting point alternation of the n-alkyl carboxylic acids" (PDF). RSC.org. Royal Society of Chemistry. Retrieved 17 June 2014.
G., Chuah T.; D., Rozanna; A., Salmiah; Y., Thomas Choong S.; M., Sa'ari (2006). "Fatty Acids used as Phase Change Materials (PCMs) for Thermal Energy Storage in Building Material Applications" (PDF). University Putra Malaysia. Retrieved 17 June 2014.
Lide, David R., ed. (2009). CRC Handbook of Chemistry and Physics (90th ed.). Boca Raton, Florida: CRC Press. ISBN 978-1-4200-9084-0.
Seidell, Atherton; Linke, William F. (1940). Solubilities of Inorganic and Organic Compounds (3rd ed.). New York: D. Van Nostrand Company. pp. 762–763.
Tetradecanoic acid in Linstrom, Peter J.; Mallard, William G. (eds.); NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg (MD), http://webbook.nist.gov
Vargaftik, Natan B.; et al. (1993). Handbook of Thermal Conductivity of Liquids and Gases (illustrated ed.). CRC Press. p. 305. ISBN 978-0-8493-9345-7.
Yaws, Carl L. (2009). Transport Properties of Chemicals and Hydrocarbons. New York: William Andrew Inc. p. 177. ISBN 978-0-8155-2039-9.
Beare-Rogers, J. L; Dieffenbacher, A; Holm, J. V (2001). "Lexicon of lipid nutrition (IUPAC Technical Report)". Pure and Applied Chemistry. 73 (4): 685–744. doi:10.1351/pac200173040685. S2CID 84492006.
Sigma-Aldrich Co., Myristic acid.
"Myristic Acid". ChemicalLand21.com. AroKor Holdings Inc. Retrieved 17 June 2014.
Playfair, Lyon (2009). "XX. On a new fat acid in the butter of nutmegs". Philosophical Magazine. Series 3. 18 (115): 102–113. doi:10.1080/14786444108650255. ISSN 1941-5966.
Council of Europe, August 2007 Natural Sources of Flavourings, Volume 2, p. 103, at Google Books
John Charles Sawer Odorographia a natural history of raw materials and drugs used in the perfume industry intended to serve growers, manufacturers and consumers, p. 108, at Google Books
Nasaruddin, Mohd hanif; Noor, Noor Qhairul Izzreen Mohd; Mamat, Hasmadi (2013). "Komposisi Proksimat dan Komponen Asid Lemak Durian Kuning (Durio graveolens) Sabah" [Proximate and Fatty Acid Composition of Sabah Yellow Durian (Durio graveolens)] (PDF). Sains Malaysiana (in Malay). 42 (9): 1283–1288. ISSN 0126-6039. OCLC 857479186. Retrieved 28 November 2017.
Cox, David L. Nelson, Michael M. (2005). Lehninger principles of biochemistry (4th ed.). New York: W.H. Freeman. ISBN 978-0716743392.
Kromhout, Daan; et al. (1995). "Dietary Saturated and transFatty Acids and Cholesterol and 25-Year Mortality from Coronary Heart Disease: The Seven Countries Study". Preventive Medicine. 24 (3): 308–315. doi:10.1006/pmed.1995.1049. PMID 7644455.
